2-Methyl-3,5-dibromobenzoic acid methyl ester
Overview
Description
2-Methyl-3,5-dibromobenzoic acid methyl ester, also known as methyl 3,5-dibromo-2-methylbenzoate, is an organic compound with the molecular formula C9H8Br2O2 and a molecular weight of 307.97 g/mol . This compound is characterized by the presence of two bromine atoms and a methyl group attached to a benzoic acid methyl ester core. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Methyl-3,5-dibromobenzoic acid methyl ester typically involves the bromination of 2-methylbenzoic acid followed by esterification. The bromination reaction is carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-methyl-3,5-dibromobenzoic acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to yield the desired ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Methyl-3,5-dibromobenzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
2-Methyl-3,5-dibromobenzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3,5-dibromobenzoic acid methyl ester involves its interaction with specific molecular targets. The bromine atoms and ester group allow the compound to participate in various chemical reactions, including nucleophilic substitution and ester hydrolysis. These reactions enable the compound to modify biological molecules and pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Methyl-3,5-dibromobenzoic acid methyl ester can be compared with other similar compounds such as:
2-Methoxy-3,5-dibromobenzoic acid methyl ester: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and applications.
Methyl 2,5-dibromobenzoate: This compound has bromine atoms at different positions on the benzene ring, leading to different chemical properties and reactivity.
3,5-Dibromobenzoic acid: This compound lacks the ester group, which affects its solubility and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
methyl 3,5-dibromo-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIDBXWVUOFGRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646737 | |
Record name | Methyl 3,5-dibromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-33-5 | |
Record name | Methyl 3,5-dibromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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